2-Bromo-3-fluoro-4-iodoaniline
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Overview
Description
2-Bromo-3-fluoro-4-iodoaniline is an aromatic amine with the molecular formula C6H3BrFINH2. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, along with an amino group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-iodoaniline typically involves multi-step reactions starting from aniline derivatives. One common method includes:
Halogenation: The introduction of bromine, fluorine, and iodine atoms onto the benzene ring of aniline. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as bromine, iodine, and fluorine sources under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substituted Anilines: Products with different substituents replacing the halogen atoms.
Amines and Nitro Compounds: Products formed through oxidation or reduction of the amino group.
Scientific Research Applications
2-Bromo-3-fluoro-4-iodoaniline is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound’s unique substituents can provide insights into molecular interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: As a precursor in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodoaniline depends on its application. In chemical reactions, the compound’s halogen atoms and amino group play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved can vary, but typically include:
Electrophilic and Nucleophilic Sites: The halogen atoms act as electrophilic sites, while the amino group serves as a nucleophilic site.
Catalytic Pathways: In catalytic reactions, the compound can participate in various pathways facilitated by metal catalysts like palladium.
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the bromine and fluorine substituents.
2-Bromoaniline: Lacks the fluorine and iodine substituents.
4-Bromo-2-iodoaniline: Similar but with different positions of the substituents.
Uniqueness: 2-Bromo-3-fluoro-4-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and properties compared to other aniline derivatives. This makes it a versatile intermediate in organic synthesis, offering multiple pathways for chemical modifications.
Properties
IUPAC Name |
2-bromo-3-fluoro-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXBFIBGXTYPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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